molecular formula C8H9BF3KS B1417943 Potassium (4-(ethylthio)phenyl)trifluoroborate CAS No. 850623-75-5

Potassium (4-(ethylthio)phenyl)trifluoroborate

Cat. No.: B1417943
CAS No.: 850623-75-5
M. Wt: 244.13 g/mol
InChI Key: BVLNLNRSQDZWIL-UHFFFAOYSA-N
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Description

Potassium (4-(ethylthio)phenyl)trifluoroborate is a synthetic chemical compound, notable for its utility in various organic synthesis reactions. Structurally, it consists of a phenyl ring substituted with an ethylthio group and a trifluoroborate group, with potassium as the counterion. Its unique combination of functional groups renders it a valuable intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-(ethylthio)phenyl)trifluoroborate typically involves the reaction of 4-(ethylthio)phenylboronic acid with a potassium trifluoroborate salt. This is often carried out in a polar solvent under an inert atmosphere to prevent oxidation and hydrolysis. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis might be scaled up by employing continuous flow chemistry techniques. This allows for better control over reaction conditions, such as temperature and concentration, thus enhancing yield and purity. The use of automated reactors can also facilitate the large-scale production while maintaining high safety and efficiency standards.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: Potassium (4-(ethylthio)phenyl)trifluoroborate can participate in nucleophilic aromatic substitution reactions due to the presence of the ethylthio group.

  • Cross-Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

  • Oxidation and Reduction: The ethylthio group can undergo oxidation to form sulfoxides or sulfones, while the trifluoroborate group remains relatively inert under these conditions.

Common Reagents and Conditions:

  • For substitution reactions , reagents like sodium hydride or butyllithium in polar aprotic solvents.

  • For cross-coupling reactions , palladium catalysts and bases like potassium carbonate in aqueous or alcoholic solvents.

  • For oxidation , oxidizing agents such as m-chloroperbenzoic acid.

Major Products:

  • Substitution reactions: yield substituted phenyl derivatives.

  • Cross-coupling reactions: produce biaryl compounds.

  • Oxidation reactions: form sulfoxides or sulfones.

Scientific Research Applications

Chemistry: In organic synthesis, potassium (4-(ethylthio)phenyl)trifluoroborate is extensively used in coupling reactions to form complex molecules. Its stability and reactivity make it a reliable reagent for constructing biaryl structures, which are prevalent in pharmaceuticals and agrochemicals.

Biology and Medicine: While direct biological applications may be limited, its derivatives and the molecules synthesized using it can have significant biological activities. For instance, biaryl compounds synthesized using this reagent may exhibit pharmaceutical properties such as anti-inflammatory or anticancer activities.

Industry: In the industrial sector, it serves as an intermediate in the production of various advanced materials and fine chemicals. The precision it offers in synthesis reactions is crucial for manufacturing high-purity compounds.

Mechanism of Action

The efficacy of potassium (4-(ethylthio)phenyl)trifluoroborate in reactions primarily arises from the stability of the trifluoroborate anion and the reactivity of the ethylthio group. In cross-coupling reactions, the boronate group forms a transient organopalladium complex, facilitating the transfer of the phenyl group to the electrophile. The ethylthio substituent can stabilize intermediates through electron-donating effects, thus promoting smoother reaction pathways.

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate: Lacks the ethylthio group, making it less versatile in reactions requiring nucleophilic substitution.

  • Potassium (4-methylphenyl)trifluoroborate: The methyl group provides different electronic effects compared to the ethylthio group, impacting its reactivity.

  • Potassium (4-(ethylsulfanyl)phenyl)trifluoroborate: Analogous compound but with a slight difference in the positioning of the sulfur moiety.

Uniqueness: Potassium (4-(ethylthio)phenyl)trifluoroborate offers a unique balance of stability and reactivity, making it particularly useful in conditions where other trifluoroborates might either be too reactive or not reactive enough. Its versatility across various types of organic reactions underscores its significance in synthetic chemistry.

Hope this deep dive into this compound has tickled your intellectual curiosity. How’s that for shaking off the boredom?

Properties

IUPAC Name

potassium;(4-ethylsulfanylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3S.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLNLNRSQDZWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)SCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660127
Record name Potassium [4-(ethylsulfanyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-75-5
Record name Borate(1-), [4-(ethylthio)phenyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [4-(ethylsulfanyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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